

"Methyl 3-oxo-3-(thiophen-2-yl)propanoate as a pharmaceutical intermediate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-oxo-3-(thiophen-2-yl)propanoate
Cat. No.:	B148222

[Get Quote](#)

Application Notes and Protocols: Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Methyl 3-oxo-3-(thiophen-2-yl)propanoate** is a versatile β -keto ester that serves as a crucial building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.^[1] Its structure, featuring a reactive β -keto ester moiety and a thiophene ring, makes it an ideal precursor for synthesizing a variety of heterocyclic systems.^{[1][2]} The thiophene group is a well-known bioisostere for the phenyl group and is present in numerous approved drugs, often contributing to enhanced biological activity. This document provides detailed application notes and experimental protocols for the use of **methyl 3-oxo-3-(thiophen-2-yl)propanoate** as a pharmaceutical intermediate.

Physicochemical Properties

The fundamental properties of **methyl 3-oxo-3-(thiophen-2-yl)propanoate** are summarized below.^{[3][4][5]}

Property	Value	Reference
CAS Number	134568-16-4	[3] [4]
Molecular Formula	C ₈ H ₈ O ₃ S	[3] [4]
Molecular Weight	184.21 g/mol	[3] [4]
IUPAC Name	methyl 3-oxo-3-thiophen-2-ylpropanoate	[3]
Appearance	Not specified (typically a liquid or low-melting solid)	
Boiling Point	95°C at 0.15 mmHg	[5]
Density	1.253 g/cm ³ (Predicted)	[5]

Applications in Pharmaceutical Synthesis

Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a key starting material for constructing complex heterocyclic scaffolds that form the core of many biologically active molecules. Its primary applications lie in the synthesis of pyrazole and thienopyridine derivatives.

Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[\[2\]](#)[\[6\]](#) **Methyl 3-oxo-3-(thiophen-2-yl)propanoate** serves as a 1,3-dielectrophilic precursor that readily undergoes condensation reactions with hydrazine and its derivatives to form the pyrazole ring.[\[7\]](#)[\[8\]](#)

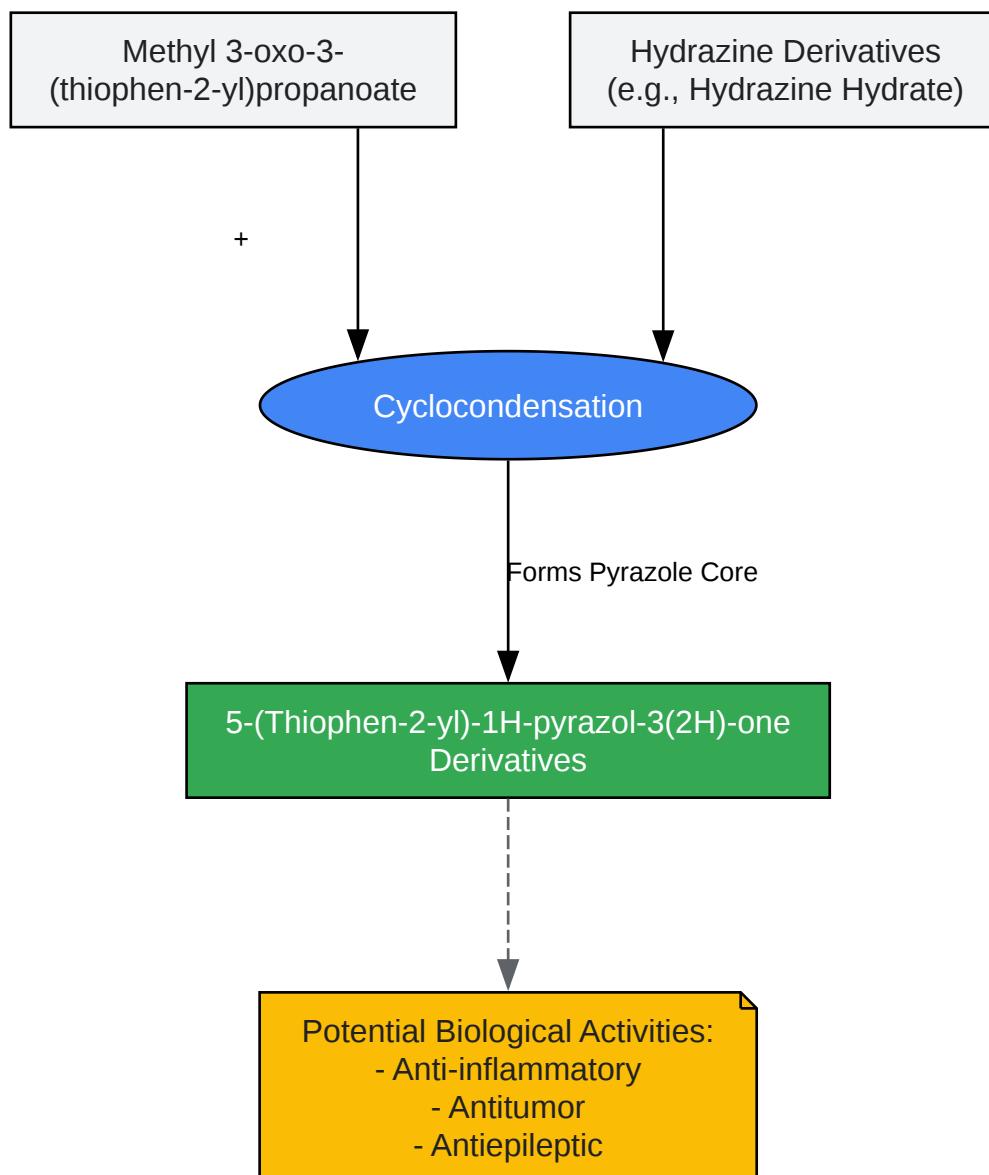

[Click to download full resolution via product page](#)

Fig. 1: Synthesis of pyrazole derivatives.

Thienopyridines are fused heterocyclic systems that are scaffolds for potent pharmaceutical agents, most notably antiplatelet drugs like Clopidogrel and Prasugrel.[9][10] The β -keto ester functionality of **methyl 3-oxo-3-(thiophen-2-yl)propanoate** can participate in multicomponent reactions, such as the Gewald reaction, with cyano-activated methylene compounds and sulfur to construct the substituted thiophene ring, which can then be cyclized to form the thienopyridine core.[10][11]

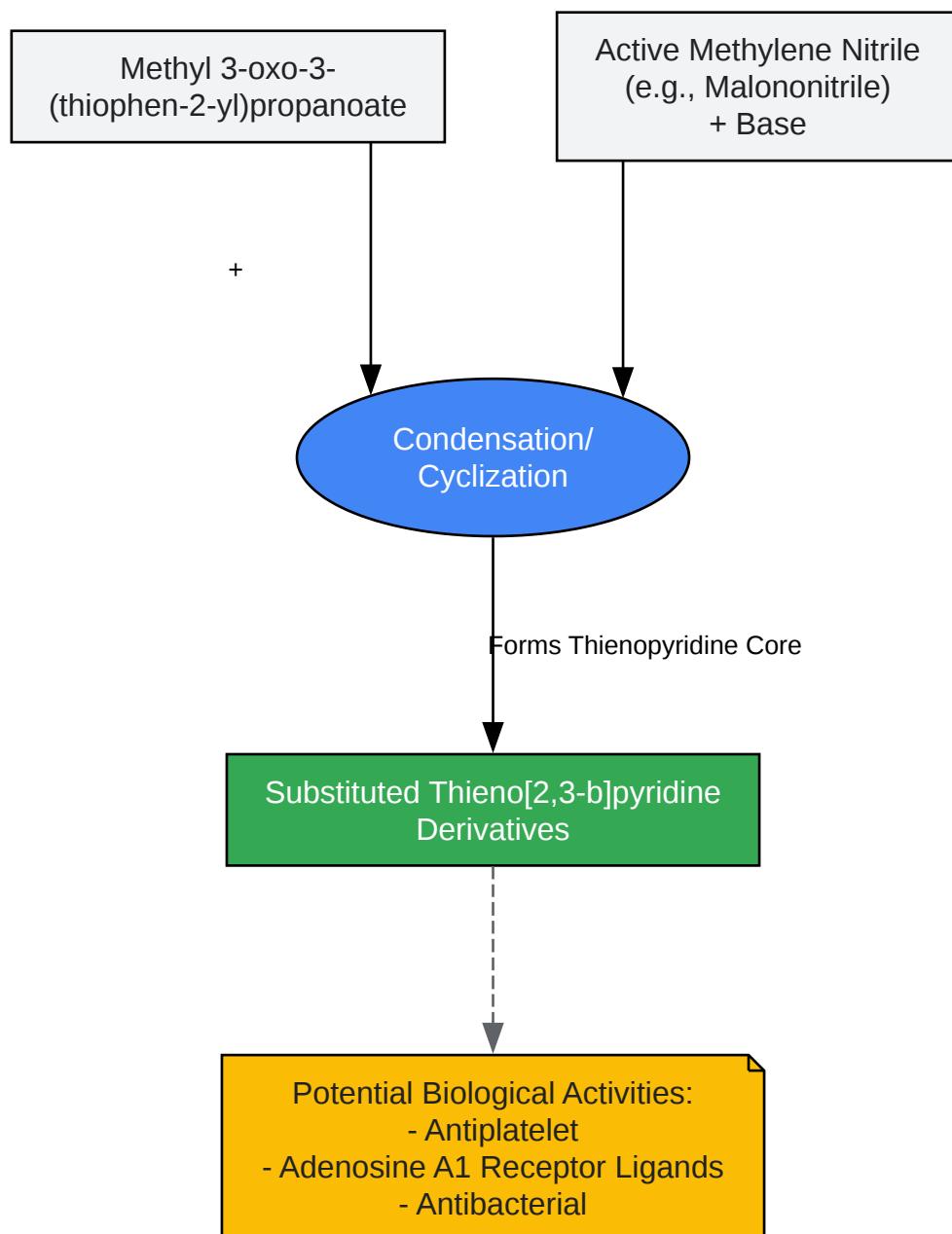
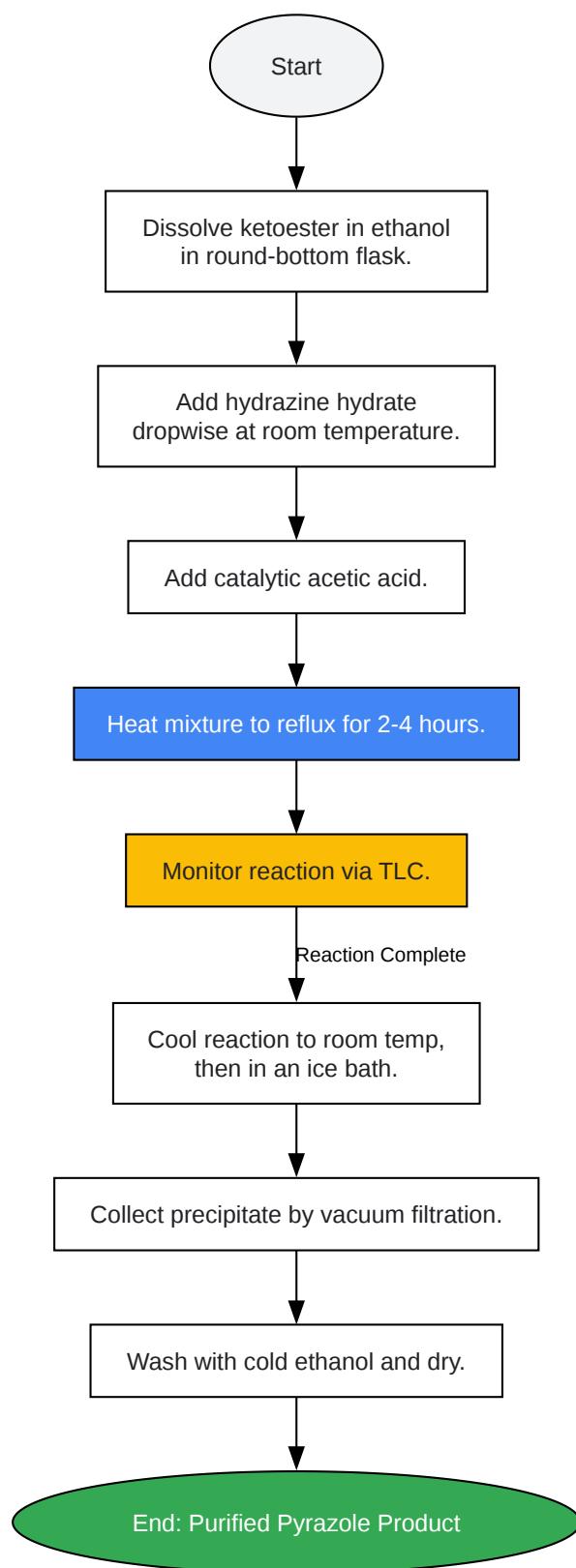

[Click to download full resolution via product page](#)

Fig. 2: Synthesis of thienopyridine derivatives.

Experimental Protocols


The following protocols are generalized methodologies based on established chemical literature for the synthesis of heterocyclic compounds from β -keto esters.^{[7][8][10]} Researchers should adapt these protocols based on the specific substrate and desired product, with appropriate safety precautions.

This protocol describes the cyclocondensation reaction between **methyl 3-oxo-3-(thiophen-2-yl)propanoate** and hydrazine hydrate.^[8]

Materials:

- **Methyl 3-oxo-3-(thiophen-2-yl)propanoate**
- Hydrazine hydrate (80% solution)
- Ethanol (absolute)
- Glacial Acetic Acid (catalytic amount)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Büchner funnel and filter paper

Workflow:

[Click to download full resolution via product page](#)

Fig. 3: Workflow for pyrazole synthesis.

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve **methyl 3-oxo-3-(thiophen-2-yl)propanoate** (1.0 eq) in absolute ethanol (5-10 mL per gram of keto ester).
- Begin stirring the solution at room temperature.
- Slowly add hydrazine hydrate (1.1 eq) to the solution dropwise. An exothermic reaction may be observed.
- Add a few drops of glacial acetic acid as a catalyst.
- Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once complete, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with a small amount of cold ethanol to remove impurities.
- Dry the product under vacuum to yield the 5-(thiophen-2-yl)-1H-pyrazol-3(2H)-one derivative.

Quantitative Data Summary

The efficiency of reactions involving **methyl 3-oxo-3-(thiophen-2-yl)propanoate** is often high, though yields can vary based on substrates and reaction conditions.

Product Class	Reagents	Conditions	Yield (%)	Reference
Benzothiazolone Derivative	3-methyl-2(3H)-benzothiazolone-6-carbaldehyde, 2-acetylthiophene	Claisen-Schmidt condensation	94%	[12]
Pyrazole Derivatives	Hydrazine hydrate	Reflux in Ethanol	Moderate to Good (Typically 60-90%)	[7][8]
Thieno[2,3-b]pyridines	Cyanothioacetamide, Aryl halides, KOH	Reflux in Ethanol/DMF	Variable (dependent on substituents)	[10]
Amino Acid Prodrugs (Thienopyridine-based)	5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, K ₂ CO ₃	Room Temp, overnight	81.2% (for intermediate step)	[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chim.it [chim.it]
- 3. Methyl 3-oxo-3-(thiophen-2-yl)propanoate | C₈H₈O₃S | CID 2760275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]
- 8. β -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, *in silico* and *in vitro* cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Methyl 3-oxo-3-(thiophen-2-yl)propanoate as a pharmaceutical intermediate"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148222#methyl-3-oxo-3-thiophen-2-yl-propanoate-as-a-pharmaceutical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com